5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Pharmaceutical Intermediates MAO Inhibitor Synthesis Isocarboxazid

5-Methyl-3-isoxazolecarboxylic acid benzylidenehydrazide (CAS 91397-11-4), also named (E)-N'-benzylidene-5-methylisoxazole-3-carbohydrazide, is a heterocyclic hydrazone derivative belonging to the isoxazole family. It is primarily recognized as a critical intermediate in the synthesis of the monoamine oxidase inhibitor isocarboxazid.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 91397-11-4
Cat. No. B587947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
CAS91397-11-4
Synonyms5-Methyl-3-isoxazolecarboxylic Acid (Phenylmethylene)hydrazide; 
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2
InChIInChI=1S/C12H11N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)/b13-8-
InChIKeyRKVTXLNPABCANZ-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS 91397-11-4): Key Intermediate for Isocarboxazid and Beyond


5-Methyl-3-isoxazolecarboxylic acid benzylidenehydrazide (CAS 91397-11-4), also named (E)-N'-benzylidene-5-methylisoxazole-3-carbohydrazide, is a heterocyclic hydrazone derivative belonging to the isoxazole family. It is primarily recognized as a critical intermediate in the synthesis of the monoamine oxidase inhibitor isocarboxazid [1]. The compound is commercially available at high purity (≥98%) and is supplied as an off-white solid soluble in dichloromethane, DMSO, and methanol .

Why 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Cannot Be Replaced by Simple Analogs


Structurally related compounds such as 5-methyl-3-isoxazolecarboxylic acid hydrazide (CAS 62438-03-3) or isocarboxazid (CAS 59-63-2) cannot substitute for the benzylidenehydrazide in critical synthetic and analytical workflows. The benzylidene moiety confers distinct solubility properties (e.g., solubility in DMSO) that are absent in the corresponding hydrazide , while the hydrazone functionality serves as a protected intermediate that can be selectively reduced to the active pharmaceutical ingredient isocarboxazid [1]. Furthermore, the compound is specifically required as a certified impurity reference standard for isocarboxazid quality control, a role that no close analog can fulfill .

Quantitative Differentiation of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide: Comparative Evidence


Defined Intermediate in Isocarboxazid Synthesis: A Unique Route-Specific Requirement

5-Methyl-3-isoxazolecarboxylic acid benzylidenehydrazide is the obligatory penultimate intermediate in the commercial synthesis of isocarboxazid. Condensation of 5-methyl-2-isoxazole carboxylic acid hydrazide with benzaldehyde forms the benzylidenehydrazide, which is subsequently reduced with lithium aluminum hydride to yield isocarboxazid [1]. In contrast, 5-methyl-3-isoxazolecarboxylic acid hydrazide (CAS 62438-03-3) requires an additional benzylation step and cannot directly deliver the same final product without going through the benzylidenehydrazide intermediate. No alternative pathway to isocarboxazid that bypasses this intermediate has been reported at production scale.

Pharmaceutical Intermediates MAO Inhibitor Synthesis Isocarboxazid

Superior Solubility Profile Enabling Broader Reaction Media Utility

Vendor-reported solubility data indicate that 5-methyl-3-isoxazolecarboxylic acid benzylidenehydrazide is soluble in dichloromethane, DMSO, and methanol , whereas the closest structural analog 5-methyl-3-isoxazolecarboxylic acid hydrazide is reported soluble only in dichloromethane and methanol, lacking DMSO solubility . The additional solubility in DMSO expands the range of usable reaction solvents and facilitates biological assay preparation where DMSO is the standard vehicle.

Solubility Organic Synthesis Reaction Optimization

Precursor to Antibacterial 1,3,4-Oxadiazole Derivatives via Hydrazone Cyclization

The benzylidenehydrazide serves as a key substrate for the synthesis of 5-(5-methylisoxazol-3-yl)-1,3,4-oxadiazole-2-thiol derivatives, which have demonstrated confirmed antibacterial activity upon evaluation . Specifically, 5-(5-methylisoxazol-3-yl)-4-substituted aminomethyl-2-thio-1,3,4-oxadiazoles and 4-acetyl-2-(5-methylisoxazol-3-yl)-5-substituted-1,3,4-oxadiazoles were synthesized via the hydrazone intermediate and subsequently tested. Simpler isoxazole hydrazides lacking the benzylidene group cannot directly participate in this cyclization manifold without prior derivatization, positioning the benzylidenehydrazide as a privileged building block for combinatorial antibacterial discovery.

Antibacterial Agents 1,3,4-Oxadiazoles Heterocyclic Synthesis

Certifiable High-Purity Grade Suitable for Reference Standard and Impurity Profiling

The compound is commercially available at a certified purity of ≥98% and is listed as an isocarboxazid intermediate and potential impurity marker . This purity level meets the threshold for use as an analytical reference standard in chromatographic impurity profiling of isocarboxazid active pharmaceutical ingredient. Close analogs such as 5-methyl-3-isoxazolecarboxylic acid hydrazide are typically offered at lower purity grades (95%) and are not validated as isocarboxazid-specific impurity standards.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Optimal Use Scenarios for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS 91397-11-4)


Direct Precursor for Isocarboxazid API Manufacturing

Pharmaceutical manufacturers synthesizing isocarboxazid should procure the benzylidenehydrazide as the penultimate intermediate. Its direct reduction with lithium aluminum hydride, as documented in the established manufacturing process, eliminates the need for benzylhydrazine coupling and streamlines production [1]. This route-specific requirement makes the compound irreplaceable for cGMP-compliant synthesis.

Building Block for Antibacterial 1,3,4-Oxadiazole Libraries

Medicinal chemistry teams exploring novel antibacterial agents can employ 5-methyl-3-isoxazolecarboxylic acid benzylidenehydrazide as a versatile substrate for Mannich-type cyclization to 1,3,4-oxadiazole-2-thiols . The pre-installed benzylidenehydrazone functionality permits rapid diversification, accelerating structure-activity relationship studies.

Analytical Reference Standard for Isocarboxazid Impurity Profiling

Quality control laboratories responsible for isocarboxazid batch release should source this compound as a certified impurity reference standard (purity ≥98%) . Its identity as the penultimate intermediate makes it a process-specific impurity that must be monitored and quantified in the final drug substance.

Reaction Development Requiring DMSO-Soluble Isocarboxazid Precursors

Synthetic chemists conducting polar reaction screenings or preparing DMSO stock solutions for biological assays will benefit from the benzylidenehydrazide's DMSO solubility, a property not shared by the corresponding acid hydrazide . This expanded solvent compatibility reduces handling complexity in parallel synthesis and high-throughput screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.